molecular formula C10H9F2N5O2 B12676244 6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine CAS No. 405238-74-6

6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine

Cat. No.: B12676244
CAS No.: 405238-74-6
M. Wt: 269.21 g/mol
InChI Key: CIKPRBCQERHFKS-AJAUBTJJSA-N
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Description

6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine is a synthetic nucleoside analog. This compound is characterized by the presence of fluorine atoms at specific positions, which can significantly alter its chemical and biological properties. Nucleoside analogs like this one are often studied for their potential therapeutic applications, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine typically involves multiple steps, including fluorination, nucleophilic substitution, and catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of specific atoms or groups with others, such as halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include diethylaminosulfur trifluoride for fluorination, and catalytic hydrogenation for reduction reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions can yield various fluorinated nucleoside analogs with potential biological activity .

Scientific Research Applications

6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine involves its incorporation into nucleic acids, where it can interfere with the replication and transcription processes. The presence of fluorine atoms can enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Amino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)2-fluoropurine apart is its specific fluorination pattern, which can result in unique biological activities and potential therapeutic applications. The combination of amino and fluorine groups can enhance its stability and binding affinity to molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

405238-74-6

Molecular Formula

C10H9F2N5O2

Molecular Weight

269.21 g/mol

IUPAC Name

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C10H9F2N5O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(13)15-10(12)16-8(6)17/h1,3-4,9,18H,2H2,(H2,13,15,16)/t4-,9+/m0/s1

InChI Key

CIKPRBCQERHFKS-AJAUBTJJSA-N

Isomeric SMILES

C1=C([C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)F)N)F

Canonical SMILES

C1=C(C(OC1CO)N2C=NC3=C(N=C(N=C32)F)N)F

Origin of Product

United States

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